4-Chloro-3-fluorotoluene
Overview
Description
4-Chloro-3-fluorotoluene is an organic compound with the molecular formula C₇H₆ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4th and 3rd positions, respectively . This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorotoluene can be synthesized through several methods. One common method involves the diazotization of 4-chloro-3-aminotoluene followed by fluorination. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 4-chloro-3-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct fluorination of 4-chlorotoluene using fluorinating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, and other nucleophiles can be used.
Major Products:
Electrophilic Aromatic Substitution: Depending on the substituent introduced, products can include nitro, sulfonic, or halogenated derivatives of this compound.
Nucleophilic Substitution: Products can include various substituted toluenes where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
4-Chloro-3-fluorotolu
Biological Activity
4-Chloro-3-fluorotoluene, an aromatic compound with the molecular formula C7H6ClF, is a derivative of toluene characterized by the presence of both chlorine and fluorine substituents. Its unique chemical structure allows it to participate in various biological activities, making it a subject of interest in medicinal and environmental chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Weight : 144.57 g/mol
- Boiling Point : Approximately 205°C
- Physical State : Colorless liquid with a characteristic odor
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The compound may exert its effects through:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity.
- Nucleophilic Substitution Reactions : The electrophilic nature of the chloro and fluoro groups allows for interactions with nucleophiles in biological systems, leading to significant modifications in biomolecules.
1. Toxicological Studies
Research has indicated that this compound exhibits moderate toxicity in animal models. Long-term exposure studies suggest potential chronic effects on health, including impacts on reproductive and developmental systems .
2. Antimicrobial Activity
A study conducted on the antimicrobial properties of halogenated toluenes, including this compound, demonstrated significant inhibitory effects against various bacterial strains. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cell membrane integrity .
3. Synthesis and Biological Evaluation
The synthesis of this compound has been reported using a diazo reaction involving o-nitro-p-toluidine. Following synthesis, biological evaluations revealed that the compound could serve as an intermediate in the development of pharmaceuticals targeting inflammatory diseases .
Comparative Analysis of Biological Activity
Applications in Medicine and Industry
This compound is being explored for various applications:
- Pharmaceutical Industry : Its potential as an anti-inflammatory agent is under investigation, with studies focusing on its mechanism of action at the molecular level.
- Agricultural Chemistry : The compound is also considered for use in developing agrochemicals due to its biological activity against pests .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXNHUSVBYUTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371464 | |
Record name | 4-Chloro-3-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-94-6 | |
Record name | 1-Chloro-2-fluoro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5527-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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